molecular formula C9H11IN2O4 B15198420 1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione

1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B15198420
M. Wt: 338.10 g/mol
InChI Key: OBGFSDPYSQAECJ-UHFFFAOYSA-N
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Description

5-Iodo-2’,3’-dideoxyuridine is a synthetic nucleoside analog that has garnered significant attention in the fields of antiviral and anticancer research. This compound is structurally similar to thymidine, a natural nucleoside, but with the addition of an iodine atom at the 5-position and the removal of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties that make 5-Iodo-2’,3’-dideoxyuridine a valuable tool in scientific research .

Preparation Methods

The synthesis of 5-Iodo-2’,3’-dideoxyuridine typically involves the iodination of 2’,3’-dideoxyuridine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

5-Iodo-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 5-Iodo-2’,3’-dideoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, it disrupts normal DNA synthesis and repair processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The iodine atom at the 5-position enhances the compound’s ability to interfere with DNA polymerases and other enzymes involved in DNA metabolism .

Comparison with Similar Compounds

5-Iodo-2’,3’-dideoxyuridine is often compared with other halogenated nucleosides, such as:

The uniqueness of 5-Iodo-2’,3’-dideoxyuridine lies in its specific modifications, which confer distinct biological activities and make it a versatile tool in various research domains.

Properties

IUPAC Name

1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGFSDPYSQAECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871479
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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